N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a fluorinated benzo[c][1,2,5]thiadiazole derivative with a unique structural profile. Key features include:
- 6-Fluoro substitution on the benzo-thiadiazole ring, enhancing electronic properties and binding affinity.
- 3-Methyl and 2,2-dioxide groups, contributing to stability and reactivity.
- Ethyl linker connecting the thiadiazole core to a tetrahydro-2H-pyran-4-phenylcarboxamide moiety, which influences solubility and target interactions.
This compound is explored for applications in medicinal chemistry, materials science, and biotechnology, leveraging its fluorinated aromatic system and carboxamide functionality .
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4S/c1-24-18-8-7-17(22)15-19(18)25(30(24,27)28)12-11-23-20(26)21(9-13-29-14-10-21)16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGZWQYXGWKGLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural features contribute to its biological activity, particularly in the context of enzyme inhibition and interaction with various biochemical pathways.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 349.4 g/mol. The presence of a benzothiadiazole core and a pyran moiety enhances its reactivity and biological potential. The fluorine atom and methyl group on the benzothiadiazole ring are significant for its pharmacological properties.
Enzyme Inhibition
One of the primary biological activities attributed to this compound is its ability to inhibit Fatty Acid Amide Hydrolase (FAAH). FAAH is an enzyme involved in the degradation of endogenous fatty acid ethanolamides (FAEAs), which play critical roles in pain modulation, inflammation, and appetite regulation. Inhibition of FAAH can lead to increased levels of FAEAs, potentially offering therapeutic benefits in various conditions such as chronic pain and neurodegenerative diseases.
Pharmacodynamics
Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. These effects are likely mediated through the modulation of endocannabinoid signaling pathways due to elevated FAEAs resulting from FAAH inhibition.
Case Studies
Recent clinical trials have begun to evaluate the safety and efficacy of this compound in healthy volunteers. A Phase 1 trial is currently underway to assess its tolerability and pharmacokinetics. The outcomes from these studies will provide vital insights into its therapeutic potential.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiadiazole | Contains nitrogen and sulfur; known for antimicrobial properties | Antimicrobial |
| Thiazole Derivatives | Five-membered ring containing nitrogen; versatile reactivity | Anticonvulsant |
| Isoxazole Compounds | Heterocyclic structure; often used in drug development | Antitumor |
The specific combination of functional groups in this compound enhances its reactivity compared to these related compounds.
Synthesis
The synthesis involves multi-step organic reactions requiring careful optimization of conditions such as temperature and solvent choice to ensure high yield and purity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of synthesized compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzo[c][1,2,5]thiadiazole Derivatives
The compound’s uniqueness is highlighted through comparisons with derivatives sharing the benzo-thiadiazole core but differing in substituents or appended groups.
Table 1: Structural and Functional Comparisons
Electronic and Reactivity Differences
- Fluorine vs. Other Halogens : The 6-fluoro group enhances electronegativity and metabolic stability compared to chloro/bromo analogues, improving binding to hydrophobic enzyme pockets .
- Dioxidobenzo Group: The 2,2-dioxide moiety increases oxidation resistance and polar surface area, differentiating it from non-sulfonated derivatives (e.g., ’s morpholine-carboxamide compound) .
- Tetrahydro-2H-pyran vs. Heterocyclic Replacements : The pyran ring’s oxygen atom facilitates hydrogen bonding, whereas thiazole/isoxazole analogues prioritize π-π interactions .
Molecular Interactions
- π-π Stacking : The benzo-thiadiazole core interacts with aromatic residues in proteins, a feature amplified by fluorine’s electron-withdrawing effect .
- Hydrogen Bonding: The pyran oxygen and carboxamide groups enable interactions with polar amino acids (e.g., serine, aspartate), critical for target engagement .
Key Takeaways :
- Fluorine and dioxidobenzo groups are critical for electronic modulation.
- The pyran-carboxamide moiety enhances solubility and hydrogen bonding.
- Thiazole/isoxazole analogues prioritize imaging and material science applications.
This systematic comparison underscores the compound’s versatility and guides future research in optimizing its derivatives for specific uses.
Q & A
Q. Example SAR Table :
| Modification Site | Substituent | Effect on Activity |
|---|---|---|
| Benzo[c]thiadiazole (Position 6) | F → Cl | Increased kinase inhibition (IC50 ↓ 30%) |
| Tetrahydro-2H-pyran | 4-Phenyl → 4-Cyclohexyl | Improved metabolic stability (t1/2 ↑ 2x) |
| Ethyl linker | CH2CH2 → CH2OCH2 | Reduced cytotoxicity in normal cells |
| Hypothetical data based on structural analogs |
Advanced Question: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or compound impurities. Mitigation steps include:
Reproducibility checks : Repeat assays in orthogonal systems (e.g., switch from fluorescence-based to radiometric assays) .
Purity validation : Reanalyze compound batches via LC-MS to exclude degradation products or enantiomeric impurities .
Contextual analysis : Compare cell lines (e.g., cancer vs. primary cells) or animal models (e.g., murine vs. humanized) to identify species-specific effects .
Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between lipophilicity and off-target effects) .
Advanced Question: What computational methods are suitable for predicting this compound's pharmacokinetic (PK) properties?
Methodological Answer:
Leverage in silico tools to predict ADME (Absorption, Distribution, Metabolism, Excretion):
- Molecular dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) based on logP and polar surface area .
- CYP450 inhibition models : Use software like Schrödinger’s QikProp to assess metabolism risks (e.g., CYP3A4/2D6 interactions) .
- Docking studies : Predict binding modes to plasma proteins (e.g., albumin) using AutoDock Vina to estimate free drug concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
